molecular formula C24H29N3O B11442551 (3E,5E)-3,5-bis[4-(dimethylamino)benzylidene]-1-methylpiperidin-4-one

(3E,5E)-3,5-bis[4-(dimethylamino)benzylidene]-1-methylpiperidin-4-one

Cat. No.: B11442551
M. Wt: 375.5 g/mol
InChI Key: KFJPMPQKBODYEB-OZNQKUEASA-N
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Description

(3E,5E)-3,5-BIS({[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE})-1-METHYLPIPERIDIN-4-ONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidinone core with two dimethylaminophenyl groups attached via methylene linkages, making it a subject of interest for researchers in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E,5E)-3,5-BIS({[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE})-1-METHYLPIPERIDIN-4-ONE typically involves the condensation of 4-(dimethylamino)benzaldehyde with 1-methylpiperidin-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3E,5E)-3,5-BIS({[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE})-1-METHYLPIPERIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced amines.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino groups, where reagents like alkyl halides can introduce new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, mild temperatures.

    Substitution: Alkyl halides, nucleophilic catalysts, room temperature to moderate heating.

Major Products

Scientific Research Applications

(3E,5E)-3,5-BIS({[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE})-1-METHYLPIPERIDIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (3E,5E)-3,5-BIS({[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE})-1-METHYLPIPERIDIN-4-ONE involves its interaction with molecular targets through its dimethylamino groups and piperidinone core. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3E,5E)-3,5-BIS({[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE})-1-METHYLPIPERIDIN-4-ONE apart is its unique piperidinone core, which provides distinct chemical and physical properties. This core structure allows for diverse chemical modifications and applications, making it a versatile compound in scientific research.

Properties

Molecular Formula

C24H29N3O

Molecular Weight

375.5 g/mol

IUPAC Name

(3E,5E)-3,5-bis[[4-(dimethylamino)phenyl]methylidene]-1-methylpiperidin-4-one

InChI

InChI=1S/C24H29N3O/c1-25(2)22-10-6-18(7-11-22)14-20-16-27(5)17-21(24(20)28)15-19-8-12-23(13-9-19)26(3)4/h6-15H,16-17H2,1-5H3/b20-14+,21-15+

InChI Key

KFJPMPQKBODYEB-OZNQKUEASA-N

Isomeric SMILES

CN1C/C(=C\C2=CC=C(C=C2)N(C)C)/C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/C1

Canonical SMILES

CN1CC(=CC2=CC=C(C=C2)N(C)C)C(=O)C(=CC3=CC=C(C=C3)N(C)C)C1

Origin of Product

United States

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